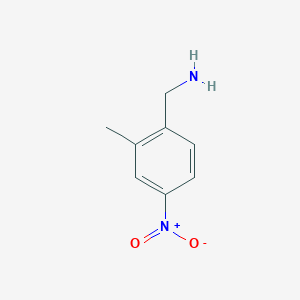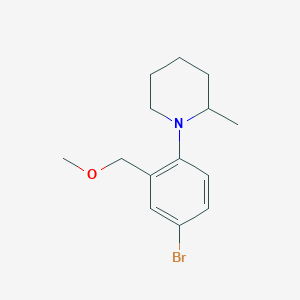
1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- is an organic compound with the molecular formula C9H14O4. It is a derivative of 1,4-cyclohexanedicarboxylic acid, where one of the carboxyl groups is esterified with methanol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
C6H10(COOH)2+CH3OH→C6H10(COOH)(COOCH3)+H2O
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: 1,4-Cyclohexanedicarboxylic acid.
Reduction: 1,4-Cyclohexanedimethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to materials with enhanced mechanical properties and thermal stability.
Materials Science: The compound is utilized in the production of coatings and adhesives, providing improved weatherability and impact resistance.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Research: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, monomethyl ester depends on its specific application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biological systems, its ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- can be compared with other similar compounds, such as:
1,4-Cyclohexanedicarboxylic acid: The parent compound with two carboxylic acid groups.
1,4-Cyclohexanedimethanol: The reduced form with two hydroxyl groups.
Dimethyl 1,4-cyclohexanedicarboxylate: The fully esterified form with two methyl ester groups.
Uniqueness: 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- is unique due to its partial esterification, which allows it to participate in a variety of chemical reactions while retaining one carboxylic acid group for further functionalization .
Propiedades
Fórmula molecular |
C9H13O4- |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
4-methoxycarbonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |
Clave InChI |
ZQJNPHCQABYENK-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1CCC(CC1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chlorobenzo[d]oxazole-4-carbonitrile](/img/structure/B8770611.png)
![4-(Methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8770617.png)



![1h-Pyrrolo[2,3-b]pyridine, 2-ethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8770639.png)






